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Compound of Interest

Compound Name: WIN 62577

Cat. No.: B15616969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
WIN 62577 is a complex heterocyclic steroid that has garnered significant interest in

pharmacological research due to its dual activity as a potent, species-selective neurokinin-1

(NK1) receptor antagonist and an allosteric modulator of muscarinic acetylcholine receptors

(mAChRs). This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of WIN 62577. Detailed descriptions of its

mechanisms of action at both receptor types are presented, supported by signaling pathway

diagrams. Furthermore, this guide includes a summary of synthetic strategies and general

experimental protocols for the characterization and biological evaluation of this compound,

aiming to facilitate further research and drug discovery efforts.

Chemical Structure and Properties
WIN 62577 is a synthetic, non-peptide molecule with a complex steroidal framework fused to a

pyrimido[1,2-a]benzimidazole heterocyclic system.

IUPAC Name: (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-

2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1]imidazo[2,1-

b]cyclopenta[2]naphtho[1,2-g]quinazolin-1-ol

SMILES String: C[C@]12CC[C@H]3--INVALID-LINK--

CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C
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Chemical Formula: C₂₉H₃₁N₃O

Physicochemical Properties
A summary of the key physicochemical properties of WIN 62577 is provided in the table below.

Property Value Reference

Molecular Weight 437.59 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

CAS Numbers 144177-32-2, 138091-43-7 [3][4]

LogP 5.43 Probes & Drugs

Synthesis
A detailed, step-by-step synthesis protocol for WIN 62577 is not readily available in the public

domain. However, the general synthetic strategy involves the reaction of a 2-

hydroxymethylene-3-oxo-steroid with 2-aminobenzimidazole.[3] This approach leads to the

formation of the characteristic androstano--INVALID-LINK-- core structure.

The synthesis of related androstano[3,2-b]pyrimido[1,2-a]benzimidazoles has been described

in the literature, providing a likely basis for the synthesis of WIN 62577.[5][6] These syntheses

typically start from a dihydroethisterone skeleton.

Biological Activity and Mechanism of Action
WIN 62577 exhibits a dual pharmacological profile, acting as both a neurokinin-1 (NK1)

receptor antagonist and a muscarinic acetylcholine receptor (mAChR) allosteric modulator.

Neurokinin-1 (NK1) Receptor Antagonism
WIN 62577 is a potent and centrally active antagonist of the rat NK1 receptor.[7] However, it is

important to note that this activity is species-selective and the compound does not act as an

antagonist at the human NK1 receptor.[4][7] NK1 receptors are G-protein coupled receptors
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(GPCRs) that are activated by the neuropeptide Substance P. Antagonism of the NK1 receptor

by WIN 62577 blocks the downstream signaling cascade initiated by Substance P binding.
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Caption: NK1 Receptor Antagonism by WIN 62577.

Muscarinic Acetylcholine Receptor (mAChR) Allosteric
Modulation
WIN 62577 interacts with M1-M4 muscarinic acetylcholine receptors.[4] It acts as an allosteric

enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype.[7] Allosteric

modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the

endogenous ligand (ACh). This binding event induces a conformational change in the receptor

that can modulate the binding and/or efficacy of the orthosteric ligand. Studies with WIN 62577
and its analogs have suggested the existence of a second, distinct allosteric binding site on

muscarinic receptors.[7]
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Caption: Allosteric Modulation of M3 Receptor by WIN 62577.

Experimental Protocols
Characterization
The structural elucidation and confirmation of WIN 62577 and its analogs are typically achieved

using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine

the chemical structure, including the stereochemistry of the steroidal backbone and the

connectivity of the heterocyclic system.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the

molecular formula and fragmentation patterns, further validating the structure.

Biological Evaluation: Radioligand Binding Assays
Radioligand binding assays are crucial for characterizing the interaction of WIN 62577 with its

target receptors. Below is a general protocol for a competitive binding assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15616969?utm_src=pdf-body
https://www.benchchem.com/product/b15616969?utm_src=pdf-body
https://www.benchchem.com/product/b15616969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Receptor Membranes
(e.g., from cells expressing

NK1 or muscarinic receptors)

Incubate Membranes with:
- Fixed concentration of Radioligand
(e.g., [³H]Substance P or [³H]NMS)

- Varying concentrations of WIN 62577

Separate Bound and
Free Radioligand

(e.g., via vacuum filtration)

Quantify Bound Radioactivity
(e.g., using a scintillation counter)

Data Analysis:
- Determine IC₅₀ of WIN 62577

- Calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for a Competitive Radioligand Binding Assay.

General Protocol:

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the target receptor (e.g., CHO cells expressing rat NK1 receptor or human M3 receptor).

Assay Buffer: Use an appropriate buffer, for example, for NK1 receptor binding, 40 mM

Hepes pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5 % BSA, and protease inhibitors.[8]
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Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of

a suitable radioligand (e.g., [¹²⁵I]-Substance P for NK1 or [³H]-N-methylscopolamine for

muscarinic receptors) and a range of concentrations of WIN 62577.[7][8]

Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes

at 27°C).[8]

Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter

to separate the receptor-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the concentration of WIN 62577 that inhibits 50% of the specific

binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-

Prusoff equation.

Conclusion
WIN 62577 is a valuable pharmacological tool for studying the roles of NK1 and muscarinic

receptors. Its complex chemical structure and dual activity make it a compound of interest for

further investigation and as a lead for the development of novel therapeutics. This guide

provides a foundational understanding of its properties and the experimental approaches for its

study, which should aid researchers in designing and executing their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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